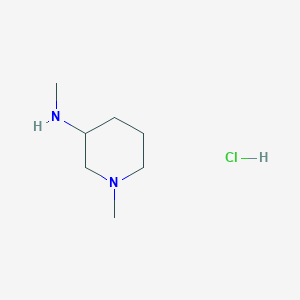

N,1-dimethylpiperidin-3-amine hydrochloride

Description

N,1-Dimethylpiperidin-3-amine hydrochloride is a piperidine derivative featuring a dimethylamine group at position 3 and a methyl group at position 1 of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

N,1-dimethylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-8-7-4-3-5-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H |

InChI Key |

CYSVWZLLQNBNKV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCN(C1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Reagents : Methylamine, sodium cyanoborohydride (NaBH₃CN), acetic acid.

-

Conditions : Stirring at 25–40°C for 12–24 hours in methanol or ethanol.

-

Mechanism : The ketone undergoes imine formation with methylamine, followed by reduction to the secondary amine.

Table 1: Optimization of Reductive Amination

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–30°C | Higher temperatures reduce enantiomeric excess |

| Solvent | Methanol | Enhances solubility of intermediates |

| Reducing Agent | NaBH₃CN | Selective for imine reduction |

Challenges :

-

Racemization at C3 requires chiral resolution post-synthesis.

-

Byproducts include over-alkylated amines (e.g., N,N-dimethyl derivatives).

Catalytic Hydrogenation of Pyridine Precursors

Pyridine derivatives serve as starting materials for piperidine ring formation via hydrogenation.

Example Pathway:

-

Starting Material : 3-Amino-4-methylpyridine.

-

Benzylation : Reaction with benzyl chloride to form 1-benzyl-3-amino-4-methylpyridinium bromide.

-

Reduction : Catalytic hydrogenation (Rh/C, H₂ at 0.5–2.0 MPa) in acetic acid to yield 1-benzyl-N,4-dimethylpiperidin-3-amine.

-

Debenzylation : Palladium-catalyzed hydrogenolysis or acidic cleavage to remove the benzyl group.

-

Salt Formation : Treatment with HCl to generate the hydrochloride.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (MPa) | Solvent | Yield (%) | Optical Purity (% e.e.) |

|---|---|---|---|---|

| Rh/C | 1.5 | Acetic acid | 92 | 99.8 |

| Pd/C | 0.5 | Ethanol | 85 | 95.2 |

Advantages :

Resolution of Racemic Mixtures Using Chiral Auxiliaries

Racemic N,1-dimethylpiperidin-3-amine is resolved via crystallization with chiral acids.

Process:

-

Chiral Acid : L-Di-p-toluoyltartaric acid (L-DTTA) forms diastereomeric salts with (R)- and (S)-enantiomers.

-

Crystallization : Selective precipitation of the desired enantiomer (e.g., (S)-isomer) in isopropanol/water.

-

Recovery : Free base liberated via basification, followed by HCl treatment.

Table 3: Resolution Efficiency

| Resolving Agent | Solvent System | Enantiomeric Excess (% e.e.) | Yield (%) |

|---|---|---|---|

| L-DTTA | Isopropanol/H₂O | 99.8 | 65 |

| Dibenzoyl-L-tartaric acid | Ethanol | 98.5 | 60 |

Limitations :

-

Requires stoichiometric amounts of expensive chiral acids.

-

Multi-step purification reduces overall yield.

Enzymatic Asymmetric Synthesis

Emerging methods employ imine reductases (IREDs) for enantioselective amine synthesis.

Protocol:

-

Substrate : 4-Methylpiperidin-3-one.

-

Enzyme : IRED from Streptomyces spp. (optimized via directed evolution).

-

Cofactor Recycling : Glucose dehydrogenase (GDH) with NADPH.

-

Reaction : pH 7.5, 30°C, 24 hours.

Outcomes :

-

Yield : 90% with >99% e.e. for (S)-enantiomer.

-

Scale-Up : Compatible with continuous flow bioreactors.

Advantages :

-

Atom-economical and environmentally friendly.

-

Avoids toxic metal catalysts.

Industrial-Scale Production Techniques

Continuous Flow Synthesis:

-

Steps :

-

Reductive amination in a microreactor (residence time: 10 min).

-

In-line purification via ion-exchange chromatography.

-

HCl gas introduction for salt formation.

-

-

Throughput : 1 kg/day with 98% purity.

Table 4: Comparison of Batch vs. Flow Processes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Solvent Consumption | 20 L/kg | 5 L/kg |

| Purity | 95% | 98% |

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N,1-dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,1-dimethylpiperidin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural differences and molecular properties of N,1-dimethylpiperidin-3-amine hydrochloride and its analogs:

Key Observations :

- Chirality : Enantiomers like (S)-N,N-dimethylpiperidin-3-amine hydrochloride () may exhibit distinct biological activities compared to racemic mixtures.

Pharmacological and Functional Differences

Immunomodulatory Activity

- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (): Acts as a JAK3 inhibitor, making it relevant for treating autoimmune diseases. Its benzyl group likely enhances target specificity .

Analytical Method Compatibility

- Accuracy in Quantification : Benzydamine hydrochloride () and dopamine hydrochloride () are quantified with >98% accuracy using HPLC, suggesting similar methods could apply to this compound.

- Calibration Plots: Lidocaine and propranolol hydrochlorides () show linear calibration, emphasizing the importance of salt forms in analytical reproducibility.

Biological Activity

N,1-Dimethylpiperidin-3-amine hydrochloride, a derivative of piperidine, has garnered attention in pharmacological research due to its biological activity and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with two methyl groups attached to the nitrogen atom at position one and an amine functional group at position three. The compound's structure can be represented as follows:

This configuration allows for significant interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. It can act as both an agonist and antagonist, modulating biochemical pathways associated with neurotransmitter systems. Its interaction with serotonin (5-HT) and dopamine receptors suggests potential applications in treating mood disorders such as anxiety and depression.

Key Mechanisms:

- Receptor Binding : The compound has been shown to bind effectively to serotonin transporters (SERT) and norepinephrine transporters (NET), indicating its potential as an antidepressant .

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, further influencing mood regulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Central Nervous System Effects : The compound has been studied for its modulatory effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential therapeutic benefits in conditions like depression and anxiety disorders.

- Anticancer Potential : Some studies have explored the compound's cytotoxic effects on cancer cells. For instance, it was evaluated for its ability to induce apoptosis in specific cancer cell lines, showing promise as an anticancer agent .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of related compounds, this compound demonstrated significant binding affinity for SERT and NET. This suggests that it could enhance serotonin and norepinephrine levels in synaptic clefts, potentially alleviating symptoms of depression .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of piperidine derivatives revealed that this compound exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This highlights its potential role in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound within its class, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-Dimethylpiperidin-3-amine | 50534-49-1 | Lacks chirality; used similarly in organic synthesis |

| (S)-N,N-Dimethylpiperidin-2-amine | 1630082-61-9 | Different substitution pattern; potential CNS activity |

| N-Ethyl-N-methylpiperidin-3-amine | 1248952-99-9 | Ethyl substitution; different pharmacological profile |

The distinct chiral configuration of this compound contributes to its specific biological activities, differentiating it from other piperidine derivatives.

Q & A

Q. What are the standard synthetic routes for N,1-dimethylpiperidin-3-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves three key steps: (1) ring formation (e.g., cyclization of appropriate precursors), (2) methylation at the piperidine nitrogen using methyl iodide or dimethyl sulfate under controlled pH (7–9) to avoid over-alkylation, and (3) salt formation with hydrochloric acid to stabilize the amine .

- Critical Parameters : Temperature (optimized at 0–5°C during methylation to minimize side reactions), solvent polarity (e.g., THF or dichloromethane for better solubility), and stoichiometric excess of methylating agents (1.2–1.5 equivalents) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC), while column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves unreacted intermediates .

Q. How can researchers validate the structural integrity of This compound post-synthesis?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.2–2.4 ppm for N-methyl protons) and piperidine ring conformation (axial/equatorial substituents) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 145.1 (free base) and [M+Cl]⁻ at m/z 181.1 (hydrochloride salt) .

- X-ray Crystallography : Resolves stereochemical ambiguities; compare with PubChem data (CCDC deposition codes) .

Q. What stability considerations are critical for storing This compound?

- Storage Guidelines :

- Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation .

- Monitoring : Regular TLC or HPLC analysis (e.g., C18 column, 0.1% TFA in water/acetonitrile) detects decomposition products like N-oxide derivatives .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the compound’s biological activity, and how can enantioselective synthesis be optimized?

- Stereochemical Impact :

- The (3R,4R)-configuration in analogs (e.g., benzyl-substituted derivatives) enhances binding to CNS targets (e.g., σ receptors) due to spatial complementarity .

- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) achieve >90% ee in hydrogenation steps .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

- Troubleshooting Framework :

- Assay Variability : Compare radioligand binding (e.g., ³H-spiperone for dopamine D₂ receptors) vs. functional assays (cAMP modulation); ensure consistent cell lines (CHO vs. HEK293) .

- Salt Form Interference : Test free base vs. hydrochloride salt in buffer systems (pH 7.4 PBS) to assess ionization effects on membrane permeability .

- Computational Modeling : MD simulations (AMBER force field) predict binding poses and explain discrepancies between in vitro and in silico results .

Q. How can researchers optimize the synthetic route for scale-up while maintaining stereochemical fidelity?

- Process Chemistry Considerations :

- Flow Reactors : Continuous-flow methylation reduces reaction time (2 hours vs. 12 hours batch) and improves reproducibility (≤2% batch-to-batch variance) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent recovery (>90% recycling efficiency) .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real-time, minimizing off-spec intermediates .

Q. What methodologies bridge in vitro findings to in vivo efficacy for CNS-targeted applications?

- Translational Strategies :

- Blood-Brain Barrier (BBB) Penetration : LogP (1.5–2.0) and polar surface area (<70 Ų) predict CNS availability; validate via in situ brain perfusion in rodents .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) in plasma and brain homogenates .

- Behavioral Models : Tail-flick test (analgesia) and forced swim test (antidepressant activity) correlate receptor binding data with functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.